
1-(Piperidin-4-yl)ethanone hydrochloride
Overview
Description
1-(Piperidin-4-yl)ethanone hydrochloride, also known as 4-acetylpiperidinium chloride, is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)ethanone hydrochloride typically involves the acetylation of piperidine. One common method is the reaction of piperidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1-(Piperidin-4-yl)ethanone hydrochloride has diverse applications in scientific research:
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor ligands, which are crucial for drug development.
Antibacterial Activity
Research indicates that piperidine derivatives exhibit significant antibacterial properties. Studies have shown that compounds related to this compound can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong efficacy against these pathogens .
Anticancer Research
This compound has been investigated for its anticancer potential. Certain derivatives have demonstrated the ability to inhibit cell proliferation in cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The mechanism often involves apoptosis induction and inhibition of key signaling pathways, such as the ERK pathway .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study focused on the effects of piperidinone derivatives on MDA-MB-231 cells revealed that specific compounds significantly inhibited cell growth through mechanisms involving apoptosis. This suggests potential therapeutic applications in oncology .
Case Study 2: Antibacterial Screening
In a comprehensive screening of pyrrolidine derivatives, certain compounds exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted that structural modifications on the piperidine ring could enhance antibacterial efficacy, indicating the importance of chemical structure in biological activity .
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 1-(Piperidin-4-yl)ethanone hydrochloride.
4-Acetylpiperidine: A closely related compound with similar chemical properties.
N-Methylpiperidine: Another derivative of piperidine with distinct functional groups.
Uniqueness
This compound is unique due to its specific acetyl group attached to the piperidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
1-(Piperidin-4-yl)ethanone hydrochloride, also known as 4-acetylpiperidinium chloride, is a piperidine derivative with significant biological activity. This compound has garnered attention in various fields of research, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and molecular interactions.
- Molecular Formula : C7H14ClNO
- Molecular Weight : 163.65 g/mol
- CAS Number : 89895-06-7
This compound features an acetyl group attached to the piperidine ring, which influences its reactivity and biological properties. The structural uniqueness of this compound allows it to interact with various biological targets, making it a valuable compound in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic effects.
- Receptor Interaction : It can act as a ligand for various receptors, influencing signaling pathways within cells.
Research indicates that this compound interacts with biomolecules through binding interactions, leading to changes in gene expression and protein activity .
Biological Activity
This compound has been studied for its various biological activities:
- Anticancer Activity : Some studies have explored its efficacy against cancer cell lines. For instance, related piperidine derivatives have shown moderate to significant efficacy against human breast cancer cells, indicating potential for further development in oncology .
- Antimicrobial Properties : Research has demonstrated that piperidine derivatives exhibit antibacterial and antifungal activities. The presence of functional groups on the piperidine ring can enhance these properties .
Research Applications
The compound is utilized in several research domains:
- Medicinal Chemistry : It serves as a building block in synthesizing complex organic molecules and exploring new therapeutic agents.
- Biochemistry : Employed in studies focusing on enzyme inhibitors and receptor-ligand interactions, contributing to our understanding of biochemical pathways .
Case Studies
Several case studies highlight the biological activity of this compound:
- Inhibition Studies : A study demonstrated that derivatives of piperidine could inhibit enzymes involved in cancer cell proliferation. For example, compounds structurally related to this compound were tested for their ability to inhibit PARP1 activity, which is critical in DNA repair mechanisms .
- Antimicrobial Testing : In vitro tests showed that piperidine derivatives exhibited varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant potential for these compounds as antimicrobial agents .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Enzyme inhibition, receptor interaction | Acetyl group enhances reactivity |
Piperidine | Basic properties | Parent compound with limited bioactivity |
4-Acetylpiperidine | Moderate bioactivity | Similar structure but different substituents |
N-Methylpiperidine | Limited activity | Methyl substitution alters properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(piperidin-4-yl)ethanone hydrochloride, and what factors influence reaction yields?
The compound is commonly synthesized via Mannich reactions , where acetophenone derivatives react with paraformaldehyde and amines like phenethylamine hydrochloride. Yields typically range from 87–98% , depending on substituents (e.g., electron-withdrawing groups on the ketone component enhance reactivity). Critical parameters include:
- Temperature control : Reactions are often conducted under reflux conditions.
- Purification : Recrystallization from ethanol or methanol ensures high purity .
Q. Which analytical methods are recommended for characterizing this compound?
Key techniques include:
- Infrared (IR) spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and hydrochloride salt formation (N–H stretches).
- Titration : Potentiometric titration with sodium hydroxide for quantifying chloride content (purity ≥98%) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (e.g., unreacted ketones or byproducts) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers at room temperature , protected from moisture and light.
- Safety : Use personal protective equipment (PPE) due to potential irritation from hydrochloride salts. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability for this compound?
Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., palladium) may enhance reaction rates in ketone-amine coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Process monitoring : Real-time IR or NMR tracking identifies side reactions early .
Q. What mechanisms underlie the biological activity of 1-(piperidin-4-yl)ethanone derivatives, and how can structural analogs be designed?
Piperidine derivatives exhibit cytotoxic activity via interactions with cellular targets (e.g., enzyme inhibition or receptor modulation). Structural analogs can be designed by:
- Substituent modification : Introducing halogen or methoxy groups to enhance lipophilicity and target binding.
- Scaffold hopping : Replacing the piperidine ring with azepane or morpholine to alter pharmacokinetics .
Q. How can researchers resolve contradictions in biological data for this compound?
Conflicting results (e.g., varying IC₅₀ values) may arise from:
- Impurity profiles : Use HPLC-MS to verify compound purity and quantify bioactive impurities (e.g., 4-hydroxy byproducts) .
- Assay variability : Standardize cell-based assays (e.g., MTT) across labs using reference controls.
Q. What strategies are effective for impurity profiling and quantification?
Properties
IUPAC Name |
1-piperidin-4-ylethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWUETLSKAKGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237933 | |
Record name | 4-Acetylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89895-06-7 | |
Record name | 4-Acetylpiperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89895-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylpiperidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089895067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetylpiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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